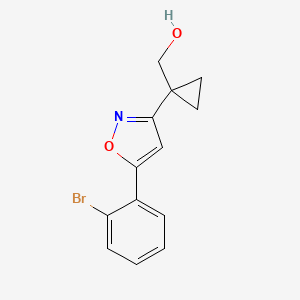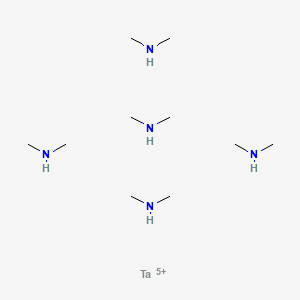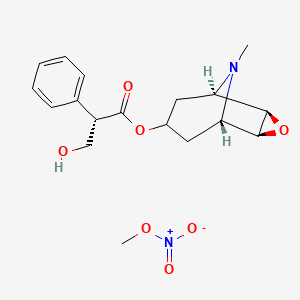
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is a complex organic compound with a unique structure that includes benzyloxy groups and a dimethylamino methyleneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate typically involves multiple stepsThe dimethylamino methyleneamino group is then introduced via a condensation reaction with dimethylamine and a suitable aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxy groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate involves its interaction with specific molecular targets. The dimethylamino methyleneamino group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzyloxy groups may enhance the compound’s binding affinity or stability within biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar benzoate core and have applications in medicine and biology.
Imidazoles: Another class of compounds with a similar structure, used in various chemical and pharmaceutical applications.
Benzothiazoles: These compounds are known for their biological activity and are used in medicinal chemistry.
Uniqueness
(E)-methyl 4,5-bis(benzyloxy)-2-((dimethylamino)methyleneamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-(dimethylaminomethylideneamino)-4,5-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H26N2O4/c1-27(2)18-26-22-15-24(31-17-20-12-8-5-9-13-20)23(14-21(22)25(28)29-3)30-16-19-10-6-4-7-11-19/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
CIQBOPRSNRFFSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)




![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)


